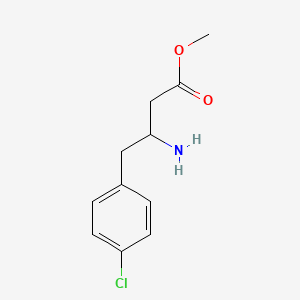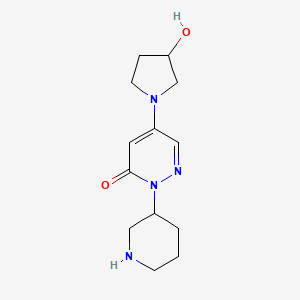
5-(3-Hydroxypyrrolidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Hydroxypyrrolidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one: is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a dihydropyridazinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxypyrrolidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Formation of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution or reductive amination reactions.
Construction of the Dihydropyridazinone Core: This step involves the formation of the dihydropyridazinone core through cyclization reactions, often using hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The dihydropyridazinone core can be reduced to form more saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials science applications.
Mécanisme D'action
The mechanism of action of 5-(3-Hydroxypyrrolidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one would depend on its specific application. Generally, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with DNA/RNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Hydroxypyrrolidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride: A similar compound with a hydrochloride salt form.
3-Hydroxy-1-pyrrolidinyl)(3-piperidinyl)-methanone: A structurally related compound with similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of a pyrrolidine ring, a piperidine ring, and a dihydropyridazinone core. This combination provides a unique set of chemical properties and potential biological activities that may not be present in other similar compounds.
Propriétés
Formule moléculaire |
C13H20N4O2 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
5-(3-hydroxypyrrolidin-1-yl)-2-piperidin-3-ylpyridazin-3-one |
InChI |
InChI=1S/C13H20N4O2/c18-12-3-5-16(9-12)11-6-13(19)17(15-8-11)10-2-1-4-14-7-10/h6,8,10,12,14,18H,1-5,7,9H2 |
Clé InChI |
DCAHDRLFEFNJPF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)N2C(=O)C=C(C=N2)N3CCC(C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine](/img/structure/B13237068.png)
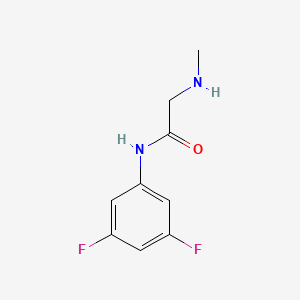
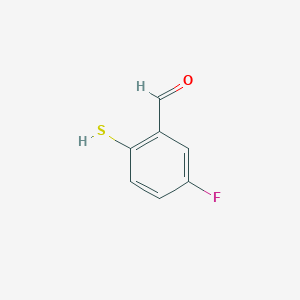
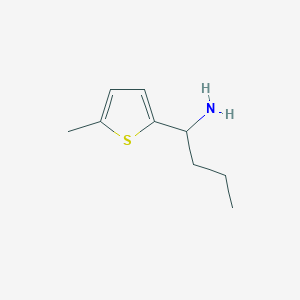
![1-[1-(Aminomethyl)cyclopropyl]-2,3-dimethylcyclobutan-1-ol](/img/structure/B13237088.png)
![2-Hydrazino-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B13237093.png)
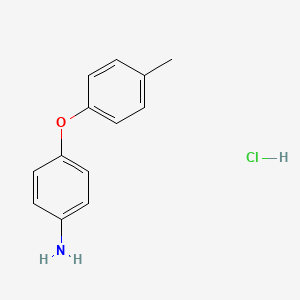
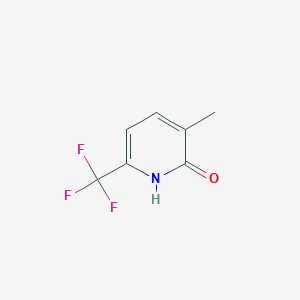
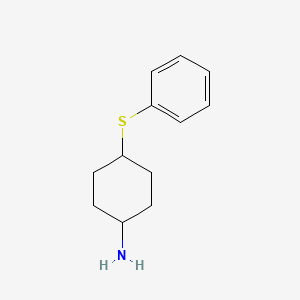
![2-[(2,2-Dimethylpropyl)amino]acetic acid](/img/structure/B13237109.png)
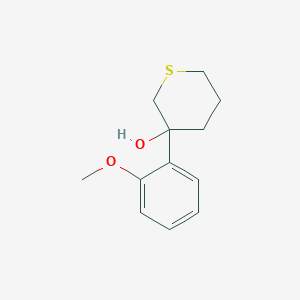
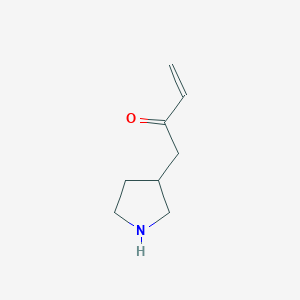
![2,7-Diazaspiro[4.5]decan-6-one](/img/structure/B13237127.png)
